magnesium;ditetrafluoroborate

magnesium battery electrolyte anodic stability oxidation potential

Magnesium ditetrafluoroborate [Mg(BF₄)₂, CAS 14708-13-5, molecular weight 197.91 g·mol⁻¹] is an inorganic magnesium salt of tetrafluoroboric acid, appearing as a white crystalline solid with a reported melting point of approximately 50 °C and good solubility in both water and polar organic solvents. The compound is classified as a non-flammable solid under GHS criteria and is registered in the Japanese MITI chemical inventory (MITI No.

Molecular Formula B2F8Mg
Molecular Weight 197.92 g/mol
CAS No. 14708-13-5
Cat. No. B085192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;ditetrafluoroborate
CAS14708-13-5
Molecular FormulaB2F8Mg
Molecular Weight197.92 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Mg+2]
InChIInChI=1S/2BF4.Mg/c2*2-1(3,4)5;/q2*-1;+2
InChIKeyYYLMEZLNNFVAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Ditetrafluoroborate (Mg(BF₄)₂, CAS 14708-13-5) – Electrolyte-Grade Compound Overview for Procurement Specification


Magnesium ditetrafluoroborate [Mg(BF₄)₂, CAS 14708-13-5, molecular weight 197.91 g·mol⁻¹] is an inorganic magnesium salt of tetrafluoroboric acid, appearing as a white crystalline solid with a reported melting point of approximately 50 °C and good solubility in both water and polar organic solvents . The compound is classified as a non-flammable solid under GHS criteria and is registered in the Japanese MITI chemical inventory (MITI No. 1-52) [1]. In the research landscape, Mg(BF₄)₂ is primarily investigated as a simple Mg²⁺ electrolyte salt for rechargeable magnesium batteries and as a Lewis acid catalyst precursor, occupying a distinct position among conventional magnesium electrolytes such as Mg(TFSI)₂, Mg(ClO₄)₂, and Mg(BH₄)₂ [2].

Why Mg(BF₄)₂ Cannot Be Treated as an Interchangeable Commodity Salt in Magnesium Electrolyte R&D


Simple magnesium salts sharing the Mg²⁺ cation are frequently assumed to be functionally interchangeable in electrolyte formulations, yet computational and experimental evidence demonstrates that the anion identity decisively governs electrochemical stability, ion-pairing propensity, and interfacial reactivity toward the Mg metal anode [1]. Mg(BF₄)₂ and its closest conventional analog Mg(TFSI)₂ exhibit divergent anodic stability limits, bond dissociation energetics under reducing conditions, and cathode compatibility profiles that preclude direct substitution without loss of performance or safety margins. The quantitative comparisons below establish the specific, measurable dimensions along which Mg(BF₄)₂ diverges from its in-class peers.

Quantitative Differentiation Evidence: Mg(BF₄)₂ vs. Closest Analogs in Magnesium Battery Electrolytes


Oxidation Stability Advantage: Mg(BF₄)₂ vs. Mg(TFSI)₂ – Predicted and Experimental Anodic Limits

First-principles calculations predict that Mg(BF₄)₂ in acetonitrile (AN) exhibits an oxidation potential approximately 2.5 V higher than that of Mg(TFSI)₂ in the same solvent, and this prediction correlates with a measured 1.5 V increase in experimental anodic stability by linear sweep voltammetry (LSV) [1]. Across five solvents tested, Mg(TFSI)₂ solutions show an experimental anodic limit between 3.6 and 4.1 V, and the theoretical ionization potential of the isolated BF₄⁻ anion ranks among the highest of all anions surveyed, alongside TFSI⁻ [1]. The ∼2.5 V computational differential places Mg(BF₄)₂ at a significant advantage for high-voltage cathode pairing, provided solvent decomposition does not become limiting.

magnesium battery electrolyte anodic stability oxidation potential

Reductive Stability at Mg Metal Potentials: BF₄⁻ vs. TFSI⁻ Bond Dissociation Energetics

Under reducing conditions relevant to the Mg metal anode, the BF₄⁻ anion retains a high B–F bond dissociation energy (BDE) of 5.80 eV even when paired with a transient, partially reduced Mg⁺ cation, compared to a BDE of 3.03 eV for the B–H bond in BH₄⁻ [1]. In stark contrast, the TFSI⁻ anion undergoes catastrophic weakening: the C–S bond BDE drops from 2.41 eV (well-solvated) to −0.85 eV (exothermic decomposition) upon association with Mg⁺, with a calculated decomposition barrier of only 0.02 eV [1]. The computational finding that BF₄⁻ and BH₄⁻ are chemically stable in a reduced ion pair configuration, whereas TFSI⁻ is predicted to decompose rapidly, is consistent with experimental observations of BH₄⁻-based salts enabling reversible Mg plating/stripping while TFSI⁻ salts require co-salt additives [1].

reductive stability ion pair bond dissociation energy

Cathode Compatibility: Reversible Mg²⁺ Insertion into NASICON-Type Na₃V₂(PO₄)₃ Using Mg(BF₄)₂-Based Electrolyte

Hasegawa et al. demonstrated that a Mg(BF₄)₂-based electrolyte with high anodic stability, combined with a Ag pseudo-reference electrode, enables reversible Mg²⁺ insertion/extraction into a desodiated Na₃V₂(PO₄)₃ (NVP) NASICON-type cathode at room temperature, delivering a well-defined discharge plateau at ∼2.7 V (vs. Mg²⁺/Mg) and a reversible capacity exceeding 100 mAh g⁻¹ [1]. This cathode compatibility is not matched by many conventional magnesium electrolytes: Mg(TFSI)₂ and Mg(ClO₄)₂ in organic solvents are often reported to form passivation layers that block Mg²⁺ transport at the anode and/or exhibit insufficient anodic stability for high-voltage cathode operation [2]. The successful demonstration with Mg(BF₄)₂ highlights its practical utility for screening NASICON-family cathode materials under reliable electrochemical conditions.

NASICON cathode Mg²⁺ intercalation discharge capacity

Lewis Acid Catalytic Activity: Mg(BF₄)₂ Doped in [BMIm][BF₄] Ionic Liquid for Heterocyclic Synthesis

Rad-Moghadam and Azimi reported that doping [BMIm][BF₄] ionic liquid with only 0.5 mol% Mg(BF₄)₂ generates a homogeneous catalytic system that efficiently promotes the one-pot synthesis of 1,8-dioxo-octahydroxanthenes, 14-aryl-14H-dibenzo[a,j]xanthenes, and 1,8-dioxo-decahydroacridines at 80 °C, affording excellent yields within short reaction times [1]. Critically, the Mg²⁺ cation was identified as an essential catalytic component; the catalytic activity was attributed to the non-coordinated (nearly bare) Mg²⁺ cation made possible by the weakly coordinating BF₄⁻ environment, giving rise to enhanced Lewis acidity compared to Mg²⁺ in traditional polar organic solvents [1]. The ionic liquid catalyst retained integrity and could be recycled multiple times without loss of activity by simple water extraction of products [1]. This represents a differentiation from Mg(ClO₄)₂ or MgCl₂, which in analogous ionic liquid media may exhibit different coordination and catalytic profiles due to stronger anion–cation interactions.

Lewis acid catalysis ionic liquid xanthene synthesis

Solubility and Electrochemical Equivalence in Liquid Ammonia: Mg(BF₄)₂ as Supporting Electrolyte for Solvated Electron Chemistry

Combellas et al. reported that the solubility of magnesium in liquid ammonia electrolysis reaches approximately 0.43 M in a saturated magnesium tetrafluoroborate solution, and that the resulting solvated electron solutions exhibit decomposition rate constants below 10⁻⁴ s⁻¹ for magnesium concentrations above 0.05 M [1]. Notably, the potential range of magnesium tetrafluoroborate solutions in liquid ammonia at a gold electrode is identical to that of sodium tetrafluoroborate solutions, and the diffusion coefficient of the solvated electron in the Mg(BF₄)₂ system is only 1.7 times lower than in the sodium analog under identical conditions [1]. This near-equivalence in reducing power to alkali metal systems, combined with the specific solubility behavior, distinguishes Mg(BF₄)₂ from magnesium salts with alternative anions (e.g., MgCl₂, Mg(ClO₄)₂) that may exhibit different solubility or electrochemical windows in liquid ammonia.

solvated electron liquid ammonia supporting electrolyte

BF₄⁻ Anion Enables Ultrafast Mg²⁺ Cathode Kinetics via Dual-Salt Electrolyte Design

Harada et al. developed a dual-salt electrolyte strategy pairing Mg(TFSA)₂ with a BF₄⁻-based quaternary ammonium salt (SBPBF₄) and demonstrated that the mixed-anion system containing BF₄⁻ enabled a high discharge capacity of over 150 mAh g⁻¹ at 0.5C-rate for an FePO₄ cathode at room temperature, compared to the sluggish kinetics (10–60 h charge–discharge) typical of Mg²⁺ batteries using single-anion electrolytes [1]. Raman analysis and molecular dynamics simulations revealed that the [Mg²⁺–BF₄⁻] coordinated structure was substantially more effective at facilitating Mg²⁺ insertion/extraction at the cathode/electrolyte interface than the [Mg²⁺–TFSA⁻] structure, which exhibited a lower number of coordinated anions [1]. This finding directly implicates the BF₄⁻ anion, as provided by Mg(BF₄)₂, as a kinetically enabling component in cathode interfacial processes.

dual-salt electrolyte cathode kinetics rate capability

Recommended Application Scenarios for Mg(BF₄)₂ (CAS 14708-13-5) Based on Quantitative Differentiation Evidence


High-Voltage Magnesium Battery Electrolyte Formulation

Mg(BF₄)₂ is the preferred simple Mg²⁺ salt when an electrolyte with anodic stability extending well above 4 V (vs. Mg²⁺/Mg) is required to pair with high-voltage oxide or polyanionic cathodes. The computational prediction of a ~2.5 V oxidation potential advantage over Mg(TFSI)₂ and the experimentally corroborated ~1.5 V anodic stability increase [1] make Mg(BF₄)₂ suitable as the base salt for formulations targeting >3 V operating voltages, particularly when dissolved in cyclic ester solvents such as propylene carbonate as described in patent JP 2017-147169 [2].

Dual-Salt Electrolyte Engineering for Ultrafast Cathode Kinetics

The finding that BF₄⁻-coordinated Mg²⁺ structures dramatically accelerate cathode insertion/extraction kinetics compared to TFSA⁻-only systems [1] positions Mg(BF₄)₂ as a critical BF₄⁻ anion source in dual-salt electrolyte design. Procurement of Mg(BF₄)₂ is warranted for laboratories developing high-rate magnesium batteries where cathode reaction times must be reduced from tens of hours to under 2 hours at room temperature.

NASICON-Type Cathode Material Screening Platform

The demonstrated compatibility of Mg(BF₄)₂-based electrolytes with NASICON-structured cathodes, yielding a discharge plateau at ~2.7 V and >100 mAh g⁻¹ reversible capacity [1], supports the use of Mg(BF₄)₂ as a standard electrolyte salt for screening next-generation polyanionic cathode materials. Its high anodic stability window and reliable electrochemical behavior with Ag pseudo-reference electrodes [1] enable reproducible half-cell testing that is difficult to achieve with passivation-prone alternatives such as Mg(ClO₄)₂ or Mg(TFSI)₂.

Ionic Liquid-Based Lewis Acid Catalysis with Built-In Recyclability

For fine chemical synthesis laboratories, Mg(BF₄)₂ doped at 0.5 mol% into [BMIm][BF₄] ionic liquid provides a homogeneous, recyclable Lewis acid catalyst system capable of driving xanthene, acridine, and dibenzo[a,j]xanthene syntheses in high yields at 80 °C with simple aqueous workup and no catalyst deactivation over multiple cycles [1]. This application exploits the unique non-coordinated Mg²⁺ environment enabled by the BF₄⁻ ionic liquid matrix, a property not readily replicated with MgCl₂ or Mg(ClO₄)₂ due to stronger anion coordination.

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